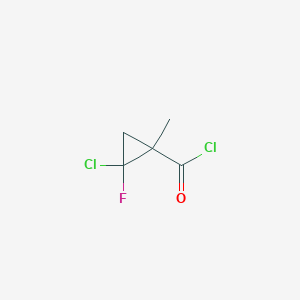
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) is a chemical compound that has gained significant attention in scientific research. It is an important intermediate in the synthesis of various organic compounds and has been widely used in drug discovery and development.
Wirkmechanismus
The mechanism of action of Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It may also interfere with the synthesis of DNA and RNA, leading to cell death.
Biochemische Und Physiologische Effekte
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) has been shown to have various biochemical and physiological effects. It has been found to have antiviral, antibacterial, and anticancer properties. It has also been shown to inhibit the growth of certain types of tumors and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, it has some limitations. It is highly reactive and requires careful handling. It is also toxic and can be harmful if not handled properly.
Zukünftige Richtungen
There are several future directions for the research on Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI). One direction is to explore its potential as an anticancer drug. Another direction is to investigate its antiviral and antibacterial properties further. Additionally, it could be used as a starting material for the synthesis of new organic compounds with potentially useful properties. Finally, more research is needed to understand the mechanism of action of this compound and how it interacts with biological systems.
Conclusion:
In conclusion, Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) is an important intermediate in the synthesis of various organic compounds and has been widely used in scientific research. It has several advantages for lab experiments, but also has some limitations. Its biochemical and physiological effects have been extensively studied, and it has shown promising potential as an anticancer, antiviral, and antibacterial agent. More research is needed to fully understand its mechanism of action and to explore its potential in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) has been extensively used in scientific research as an intermediate in the synthesis of various organic compounds. It has been used in the development of new drugs, such as antiviral agents, antibiotics, and anticancer drugs. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides.
Eigenschaften
CAS-Nummer |
128230-83-1 |
|---|---|
Produktname |
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) |
Molekularformel |
C5H5Cl2FO |
Molekulargewicht |
170.99 g/mol |
IUPAC-Name |
2-chloro-2-fluoro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5Cl2FO/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3 |
InChI-Schlüssel |
PFIHCNJKOIKNPW-UHFFFAOYSA-N |
SMILES |
CC1(CC1(F)Cl)C(=O)Cl |
Kanonische SMILES |
CC1(CC1(F)Cl)C(=O)Cl |
Synonyme |
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)
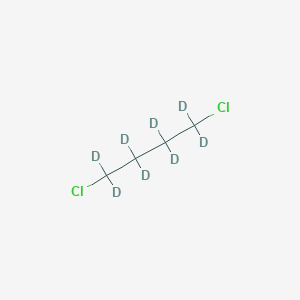
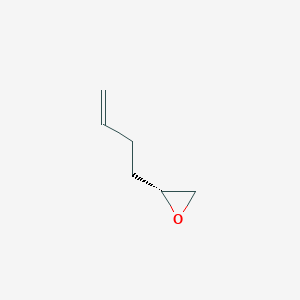
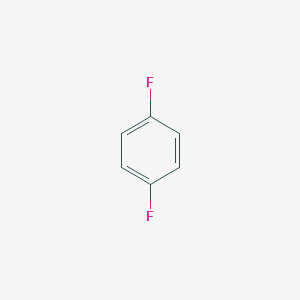
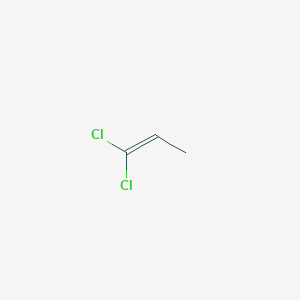
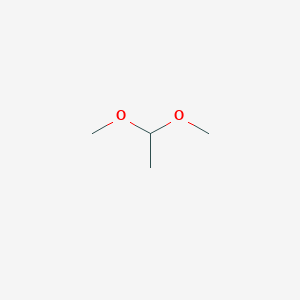
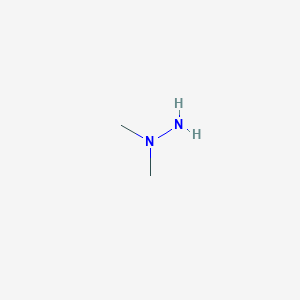
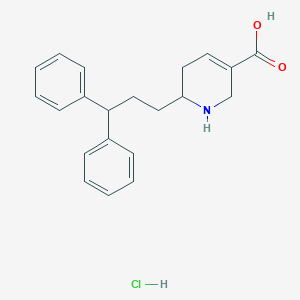
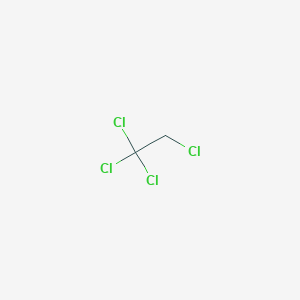
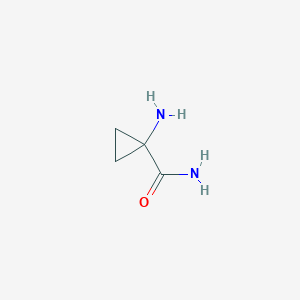
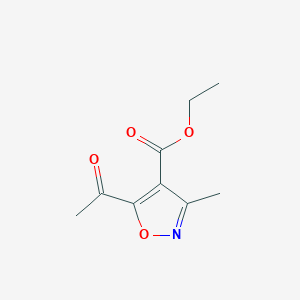
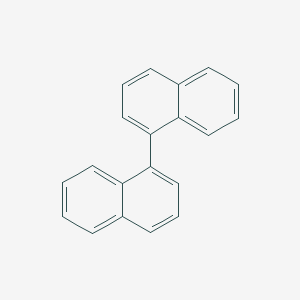
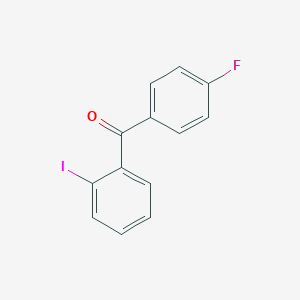
![11H-Benzo[a]fluorene](/img/structure/B165204.png)